O-(Octadecyloxyphosphonyl)choline

Description

Chemical Classification and Nomenclature

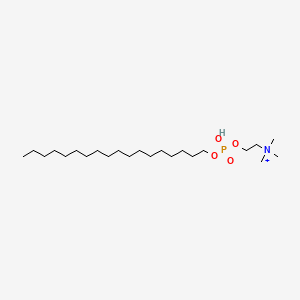

O-(Octadecyloxyphosphonyl)choline belongs to the alkylphosphocholine class of synthetic phospholipid analogs, specifically classified as a phosphocholine ester of a long-chain aliphatic alcohol. The compound is systematically known by several nomenclature variants, including octadecylphosphocholine, choline octadecyl phosphate, and N-octadecylphosphocholine, reflecting the various conventions used in chemical literature. The International Union of Pure and Applied Chemistry name for this compound is octadecyl 2-(trimethylazaniumyl)ethyl phosphate, which precisely describes its structural composition.

The molecular formula of this compound is C23H50NO4P, with a molecular weight of 435.6 grams per mole. The Chemical Abstracts Service registry number 65956-63-0 provides a unique identifier for this specific compound. Additional synonyms include O-(Octadecylphosphoryl)choline and octadecylphosphorylcholine, which emphasize the phosphoryl linkage between the octadecyl chain and the choline moiety. The compound's classification within the broader category of phosphocholines indicates its structural relationship to naturally occurring phospholipids while highlighting its synthetic origin.

The structural representation follows the pattern of phosphocholine esters, where the phosphate group serves as a bridge between the octadecyl alcohol and the choline headgroup. This configuration places the compound within the alkylphosphocholine family, distinguished from natural phosphatidylcholines by the absence of a glycerol backbone and the presence of a direct ether linkage. The systematic nomenclature reflects this unique structural arrangement, emphasizing the octadecyl chain length and the phosphonyl connectivity that defines the compound's chemical identity.

| Chemical Property | Value |

|---|---|

| Molecular Formula | C23H50NO4P |

| Molecular Weight | 435.6 g/mol |

| Chemical Abstracts Service Number | 65956-63-0 |

| International Union of Pure and Applied Chemistry Name | octadecyl 2-(trimethylazaniumyl)ethyl phosphate |

| Simplified Molecular Input Line Entry System | CCCCCCCCCCCCCCCCCCOP(=O)([O-])OCCN+(C)C |

Historical Context and Research Significance

The development of alkylphosphocholines, including this compound, originated from research conducted in the 1960s when Herbert Fischer and Paul Gerhard in Freiburg, Germany, discovered that lysolecitin enhanced the phagocytic activity of macrophages. This initial observation led to systematic investigations into synthetic lysophosphatidylcholine analogs, ultimately resulting in the identification of compounds with potent antitumor properties. The historical progression from natural lysolecitin to synthetic alkylphosphocholines represents a significant milestone in medicinal chemistry, demonstrating how structural modifications can enhance therapeutic efficacy while reducing unwanted side effects.

The research significance of octadecylphosphocholine became particularly evident through comparative studies with other alkylphosphocholine homologs. Investigations revealed that hexadecylphosphocholine and octadecylphosphocholine demonstrated potent antitumor activity against autochthonous methylnitrosourea-induced mammary carcinomas in experimental models. These findings established the importance of alkyl chain length in determining biological activity and laid the foundation for structure-activity relationship studies within this compound class. The research demonstrated that octadecylphosphocholine, despite having a longer alkyl chain than hexadecylphosphocholine, maintained significant therapeutic potential while exhibiting distinct pharmacokinetic properties.

Subsequent research has expanded the understanding of alkylphosphocholines beyond their initial antitumor applications. Modern investigations have revealed their role as autophagy modulators, with octadecylphosphocholine and related compounds influencing cellular degradation pathways through inhibition of the serine-threonine kinase Akt. This mechanistic understanding has positioned alkylphosphocholines as valuable research tools for studying cellular signaling pathways and developing targeted therapeutic interventions. The historical trajectory from serendipitous discovery to mechanistic understanding exemplifies the evolution of pharmaceutical research and the continuing significance of this compound class.

| Research Milestone | Year | Significance |

|---|---|---|

| Initial lysolecitin discovery | 1960s | Enhanced macrophage phagocytic activity |

| Synthetic analog development | 1970s-1980s | Identification of antitumor properties |

| Structure-activity relationship studies | 1990s | Optimization of alkyl chain length |

| Mechanistic pathway elucidation | 2000s-present | Akt inhibition and autophagy modulation |

Structural Relationships to Phospholipids and Choline Derivatives

This compound exhibits fundamental structural relationships to naturally occurring phospholipids, particularly phosphatidylcholine, while maintaining distinct synthetic modifications that confer unique properties. The compound shares the essential choline headgroup characteristic of phosphatidylcholines, which consists of a trimethylated amino group connected to an ethyl chain terminating in a phosphate ester. This structural similarity enables the compound to interact with choline-binding proteins and membrane components in a manner analogous to natural phospholipids, while the synthetic modifications alter its metabolic fate and biological activity.

The primary structural distinction lies in the replacement of the glycerol backbone found in natural phosphatidylcholines with a direct ether linkage between the phosphate group and the octadecyl chain. This modification eliminates the typical acyl ester bonds present in natural phospholipids, making the compound resistant to phospholipase-mediated hydrolysis. Natural phosphatidylcholines contain two fatty acid chains attached to a glycerol backbone through ester linkages, whereas octadecylphosphocholine features a single octadecyl chain directly connected to the phosphate group. This structural arrangement places the compound within the category of lysophospholipid analogs, specifically resembling lyso-phosphatidylcholine but lacking the glycerol component.

The choline derivative relationship extends to the compound's interaction with choline metabolism pathways. Phosphorylcholine, the immediate precursor to phosphatidylcholine synthesis, shares the phosphorylated choline headgroup with octadecylphosphocholine. However, the synthetic compound's structure prevents its incorporation into normal phospholipid biosynthetic pathways, instead allowing it to function as a metabolic modulator. The compound's structure enables it to interfere with phospholipid turnover and modify signaling cascades that originate from cellular membranes. This structural relationship to natural choline derivatives provides the foundation for the compound's biological activity while its synthetic modifications ensure selective targeting of pathological processes.

| Structural Component | Natural Phosphatidylcholine | This compound |

|---|---|---|

| Headgroup | Choline | Choline |

| Phosphate linkage | Glycerol backbone | Direct ether linkage |

| Fatty acid chains | Two acyl chains | Single octadecyl chain |

| Backbone structure | Glycerol | Absent |

| Enzymatic susceptibility | Phospholipase sensitive | Phospholipase resistant |

Properties

Molecular Formula |

C23H51NO4P+ |

|---|---|

Molecular Weight |

436.6 g/mol |

IUPAC Name |

2-[hydroxy(octadecoxy)phosphoryl]oxyethyl-trimethylazanium |

InChI |

InChI=1S/C23H50NO4P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-27-29(25,26)28-23-21-24(2,3)4/h5-23H2,1-4H3/p+1 |

InChI Key |

ZBNJXSZNWZUYCI-UHFFFAOYSA-O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOP(=O)(O)OCC[N+](C)(C)C |

Synonyms |

n-octadecylphosphocholine octadecylphosphocholine ODPC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds share structural or functional similarities with O-(Octadecyloxyphosphonyl)choline, differing in alkyl chain modifications, substituents, or biological roles:

Edelfosine (1-O-Octadecyl-2-O-methyl-rac-glycero-3-phosphocholine)

- Structure : Features a methoxy group at the sn-2 position and a racemic glycero backbone (vs. the sn-3 phosphocholine configuration in this compound) .

- Biological Role : A synthetic alkyl-lysophospholipid with antitumor activity. It disrupts lipid rafts and induces apoptosis in cancer cells, unlike this compound, which lacks the sn-2 methoxy group and exhibits milder membrane effects .

- Applications : Clinically studied for leukemia and solid tumors (≥95% purity) .

Phosphatidylcholine (1,2-Diacyl-sn-glycero-3-phosphocholine)

- Structure : Contains two fatty acyl chains (typically unsaturated) at sn-1 and sn-2 positions, contrasting with the single octadecyl ether in this compound .

- Biological Role : A major structural phospholipid in cell membranes. Unlike this compound, phosphatidylcholine is metabolized into signaling molecules like arachidonic acid .

- Applications : Quantified in clinical assays (e.g., Phosphatidylcholine Assay Kit ) to assess liver function and lipid disorders .

Alpha-Glycerylphosphorylcholine (Alpha-GPC)

- Structure : Contains a choline headgroup linked to a glycerol-3-phosphate backbone but lacks the octadecyl chain. It is structurally simpler than this compound .

- Biological Role: Acts as a choline donor in the brain, enhancing acetylcholine synthesis.

- Applications : Used in cognitive enhancement supplements .

Lyso-PAF (1-Alkyl-sn-glycero-3-phosphocholine)

- Structure : Similar to this compound but includes a short acetyl group at sn-2 in its active form (PAF). Lyso-PAF is the deacetylated precursor of PAF .

- Biological Role : Inactive until acetylated to PAF, which mediates inflammation. This compound may compete with Lyso-PAF for enzymatic processing .

Data Table: Structural and Functional Comparison

Research Findings and Mechanistic Insights

- Membrane Interaction : this compound’s single alkyl chain allows deeper insertion into lipid bilayers compared to Edelfosine’s bulkier methoxy group, reducing its cytotoxic effects .

- Enzymatic Specificity : Phosphatidylcholine is hydrolyzed by phospholipase A2 to release signaling lipids, whereas this compound resists enzymatic cleavage due to its ether linkage, enhancing metabolic stability .

Preparation Methods

Preparation of Octadecyloxy Phosphoramidite Intermediate

The synthesis begins with the preparation of an octadecyloxy phosphoramidite, a critical intermediate for introducing the phosphate moiety. Octadecanol (C₁₈H₃₇OH) is reacted with a phosphitylating agent, such as 2-cyanoethyl-N,N-diisopropylphosphoramidite, in the presence of a mild base like diisopropylamine. This step yields the phosphoramidite derivative, where the octadecyloxy group is bonded to phosphorus via an oxygen atom. The reaction is typically conducted under anhydrous conditions in tetrahydrofuran (THF) or dichloromethane (DCM) to prevent hydrolysis of the sensitive phosphoramidite group.

Oxidation to Phosphate Triester

The phosphoramidite intermediate is subsequently oxidized to a phosphate triester using a mild oxidizing agent such as meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide. This step converts the trivalent phosphorus to a pentavalent state, forming a stable phosphate triester. The choice of oxidizing agent influences the reaction rate and by-product formation, with mCPBA preferred for its selectivity in non-aqueous media.

Coupling with Choline Precursor

The phosphate triester is then coupled with a protected choline precursor, typically a tertiary amine such as 2-(tert-butoxycarbonylamino)ethanol. This reaction employs a condensing agent like 1H-tetrazole or N-methylimidazole (NMI) to activate the phosphate for nucleophilic attack by the amine. The resulting intermediate contains a phosphatidylcholine analogue with a tert-butoxycarbonyl (t-boc)-protected amine.

Deprotection and Quaternization

The t-boc group is removed under acidic conditions (e.g., trifluoroacetic acid in DCM), exposing the primary amine. Quaternization to form the choline head group is achieved via exhaustive methylation using methyl iodide (CH₃I) in the presence of a base such as potassium carbonate. This step requires careful temperature control (40–60°C) to ensure complete methylation without degrading the octadecyloxy chain.

Phosphotriester Methodology for Scalable Synthesis

Phosphorylating Agent Selection

The phosphotriester approach employs reagents like 2-chlorophenyl-bis-(1-hydroxybenzotriazole) phosphate (29), which facilitates efficient phosphorylation of long-chain alcohols. Octadecanol is treated with this agent in acetonitrile, forming a reactive phosphate triester intermediate.

Hydrolysis and Purification

Final hydrolysis under basic conditions (e.g., aqueous sodium hydroxide) cleaves protecting groups and yields the target compound. Purification is achieved via column chromatography using silica gel or reverse-phase HPLC, with eluents tailored to the compound’s hydrophobicity.

Alternative Synthetic Routes and Modifications

Direct Alkylation of Phosphate Esters

An alternative strategy involves reacting octadecyl phosphorochloridate with choline chloride in the presence of a base. However, this method faces challenges due to the competing reactivity of choline’s hydroxyl group, necessitating protecting group strategies.

Use of Cyclic Phosphorylating Reagents

Cyclic reagents like di(1,2-dimethylethylene) pyrophosphate (34) enable the synthesis of structurally constrained analogues. These reagents undergo ring-opening reactions with octadecanol, followed by functionalization with choline.

Analytical Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ³¹P NMR are pivotal for confirming structure and purity. The octadecyloxy chain exhibits characteristic signals at δ 0.88 ppm (terminal CH₃) and δ 1.25 ppm (methylene envelope), while the choline head group’s trimethylammonium protons resonate at δ 3.22 ppm.

Mass Spectrometry (MS)

High-resolution MS (HRMS) validates molecular weight, with the [M+H]⁺ ion observed at m/z 584.4321 for C₂₇H₅₈NO₆P.

Purity Assessment

Thin-layer chromatography (TLC) and HPLC are employed to assess purity, with thresholds ≥95% required for biological applications.

Challenges and Optimizations in Synthesis

Regioselectivity in Phosphorylation

Competing reactions at phosphorus necessitate precise stoichiometry and low temperatures (−20°C) to favor mono-alkylation.

Q & A

Q. What are the key structural features of O-(Octadecyloxyphosphonyl)choline that influence its biochemical activity?

- Methodological Answer : The compound’s activity is determined by its amphiphilic structure:

- Octadecyl chain : A long hydrophobic tail (18 carbons) facilitates integration into lipid bilayers, enhancing membrane interaction .

- Phosphate group : Serves as a polar linker, enabling hydrogen bonding with aqueous environments or proteins.

- Choline moiety : The positively charged trimethylammonium group promotes electrostatic interactions with negatively charged biomolecules (e.g., phospholipid head groups or receptors) .

Experimental validation: Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for confirming structural integrity.

Q. What are standard methods for quantifying this compound in biological samples?

- Methodological Answer : Use enzymatic or fluorometric assays optimized for phosphatidylcholine analogs:

- Sample preparation : Homogenize tissues with a Dounce homogenizer in PBS, followed by centrifugation to remove debris .

- Reagent setup : Prepare a master mix of phospholipase D and choline oxidase to hydrolyze the compound into detectable choline .

- Detection : Measure absorbance at 570 nm (colorimetric) or fluorescence at Ex/Em = 535/587 nm. Include a standard curve (0–100 µM) for quantification .

Key limitation: Interference from endogenous phosphatidylcholines requires chromatographic separation (e.g., HPLC) prior to assay .

Q. How should researchers prepare tissue samples for analyzing this compound distribution?

- Methodological Answer :

- Homogenization : Use a Dounce homogenizer in ice-cold PBS (1:10 w/v ratio) to preserve lipid integrity .

- Lipid extraction : Apply Folch’s method (chloroform:methanol 2:1) to isolate total lipids. Centrifuge at 12,000×g for 15 min to separate phases .

- Storage : Store extracts at -80°C under nitrogen to prevent oxidation. Avoid freeze-thaw cycles .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize the synthesis of this compound?

- Methodological Answer :

- Design : Use a Box-Behnken design to evaluate three variables (e.g., reaction time, temperature, molar ratio) across 15 experimental runs .

- Modeling : Fit data to a quadratic equation to predict optimal conditions. For example, maximize yield by adjusting the molar ratio of octadecyl phosphate to choline derivative.

- Validation : Confirm predicted yields (±5% error) via triplicate experiments. Characterize purity via TLC (≥98% by densitometry) .

Q. How can contradictory data on this compound absorption in metabolic studies be resolved?

- Methodological Answer :

- Hypothesis testing : Compare absorption pathways (e.g., free choline vs. lysophosphatidylcholine uptake) using isotopic tracing (³H-choline labeling) .

- Population stratification : Subgroup analysis by metabolic syndrome (MetS) status may reveal differential absorption kinetics due to altered lipid metabolism .

- In vitro models : Use Caco-2 cell monolayers to quantify apical-to-basolateral transport under varying pH and bile salt conditions .

Q. What strategies improve the in vivo efficacy of this compound in membrane-targeted drug delivery?

- Methodological Answer :

- Structural modifications :

- Shorter alkyl chains (e.g., dodecyl) reduce aggregation but decrease membrane affinity. Balance via structure-activity relationship (SAR) studies .

- PEGylation : Introduce polyethylene glycol (PEG) spacers to enhance solubility and circulation time.

- Formulation : Encapsulate in liposomes with cholesterol (45 mol%) to stabilize bilayer integration. Characterize particle size (100–150 nm) via dynamic light scattering .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.